Cas no 1805147-00-5 (4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid)

4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid structure
1805147-00-5 structure
Product Name:4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid
CAS No:1805147-00-5
MF:C7H5F2N3O4
MW:233.129108190536
CID:4857126
Update Time:2025-07-17

4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid
    • Inchi: 1S/C7H5F2N3O4/c8-5(9)4-2(10)1-3(7(13)14)11-6(4)12(15)16/h1,5H,(H2,10,11)(H,13,14)
    • InChI Key: PDLCFVNELVEBCL-UHFFFAOYSA-N
    • SMILES: FC(C1C([N+](=O)[O-])=NC(C(=O)O)=CC=1N)F

Computed Properties

  • Exact Mass: 233.025
  • Monoisotopic Mass: 233.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 122

4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029064835-1g
4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid
1805147-00-5 97%
1g
$1,519.80 2022-04-01

4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid Related Literature

Additional information on 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid

Comprehensive Overview of 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid (CAS No. 1805147-00-5)

4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid (CAS No. 1805147-00-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative is characterized by its unique molecular structure, featuring an amino group, a difluoromethyl substituent, and a carboxylic acid moiety, which collectively contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial agents and enzyme inhibitors.

The compound's structural versatility makes it a valuable building block in medicinal chemistry. Its nitro group and carboxylic acid functionality allow for diverse chemical modifications, enabling the creation of derivatives with tailored properties. Recent studies highlight its potential in addressing drug-resistant bacterial strains, a pressing global health concern. Additionally, its difluoromethyl group enhances metabolic stability, a feature highly sought after in pharmaceutical design to improve drug half-lives and efficacy.

In the context of green chemistry and sustainable synthesis, 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid has been investigated for its compatibility with catalytic methods and solvent-free reactions. These approaches align with the growing demand for eco-friendly chemical processes, reducing waste and energy consumption. The compound's selective reactivity also makes it a candidate for click chemistry applications, further expanding its utility in bioconjugation and material science.

From an analytical perspective, advanced techniques such as HPLC-MS and NMR spectroscopy are employed to characterize this compound, ensuring high purity and consistency for research purposes. Its chromatographic behavior and spectral fingerprints are well-documented, facilitating its identification in complex mixtures. These properties are critical for quality control in high-throughput screening and preclinical studies, where precision is paramount.

The growing interest in personalized medicine and targeted therapies has further elevated the relevance of 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid. Its potential to serve as a scaffold for kinase inhibitors is particularly noteworthy, given the prominence of kinase-targeted drugs in oncology. Researchers are also exploring its role in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for degrading disease-causing proteins.

In summary, 4-Amino-3-(difluoromethyl)-2-nitropyridine-6-carboxylic acid (CAS No. 1805147-00-5) represents a multifaceted compound with broad applications in drug discovery, agrochemical innovation, and synthetic methodology development. Its unique structural features and adaptability position it as a promising candidate for addressing contemporary challenges in life sciences and industrial chemistry.

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